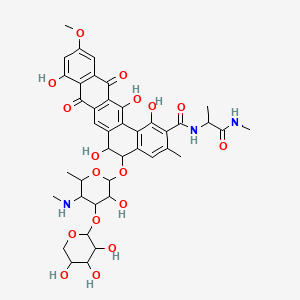
Pradimicin A methylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pradimicin A methylamide is a derivative of Pradimicin A, a unique antibiotic compound derived from actinomycetes. Pradimicin A and its derivatives are known for their potent antimicrobial activities, including antifungal, antiviral, and antiparasitic properties. These compounds exhibit a unique mechanism of action by binding to D-mannose-containing glycans on pathogenic species, making them promising candidates for therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pradimicin A methylamide involves the modification of the carboxy group of Pradimicin A. One common method includes the attachment of 2-aminoethanol to the carboxy group via an amide linkage. This modification significantly suppresses the aggregation tendency of Pradimicin A, enhancing its solubility and therapeutic potential .
Industrial Production Methods: Pradimicins, including this compound, are typically produced through fermentation processes involving actinomycetes such as Actinomadura hibisca. The fermentation products are then chemically modified to obtain the desired derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: Pradimicin A methylamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the quinone moiety of Pradimicin A, affecting its redox properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as 2-aminoethanol and appropriate catalysts are employed for amide formation.
Major Products Formed: The major products formed from these reactions include various derivatives of Pradimicin A with modified functional groups, enhancing their biological activity and solubility .
Applications De Recherche Scientifique
Pradimicin A methylamide has a wide range of scientific research applications:
Mécanisme D'action
Pradimicin A methylamide exerts its effects by binding to D-mannose-containing glycans on the surface of pathogenic species. This binding disrupts the integrity of the cell wall or viral envelope, inhibiting the pathogen’s ability to infect host cells. The compound forms a ternary complex with D-mannose and calcium, leading to the disruption of the cell membrane or viral envelope .
Comparaison Avec Des Composés Similaires
Pradimicin B: Another derivative of Pradimicin A with similar antimicrobial properties.
Pradimicin C: Known for its antifungal activity, similar to Pradimicin A.
Benanomicins: A related group of antibiotics with similar glycan-binding properties
Uniqueness: Pradimicin A methylamide stands out due to its enhanced solubility and reduced aggregation tendency compared to other pradimicin derivatives. This makes it a more promising candidate for therapeutic applications, particularly in treating infections caused by glycan-containing pathogens .
Propriétés
Numéro CAS |
133917-51-8 |
|---|---|
Formule moléculaire |
C41H47N3O17 |
Poids moléculaire |
853.8 g/mol |
Nom IUPAC |
1,6,9,14-tetrahydroxy-5-[3-hydroxy-6-methyl-5-(methylamino)-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-11-methoxy-3-methyl-N-[1-(methylamino)-1-oxopropan-2-yl]-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxamide |
InChI |
InChI=1S/C41H47N3O17/c1-12-7-19-25(32(51)22(12)39(56)44-13(2)38(55)43-5)24-17(10-18-26(33(24)52)29(48)16-8-15(57-6)9-20(45)23(16)28(18)47)30(49)36(19)60-41-35(54)37(27(42-4)14(3)59-41)61-40-34(53)31(50)21(46)11-58-40/h7-10,13-14,21,27,30-31,34-37,40-42,45-46,49-54H,11H2,1-6H3,(H,43,55)(H,44,56) |
Clé InChI |
VANOHTYKXIEDHU-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)NC)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


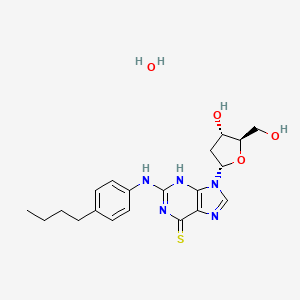
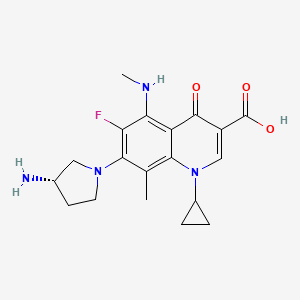
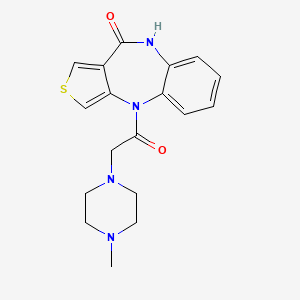
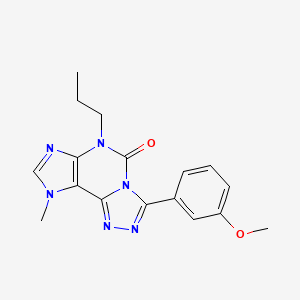
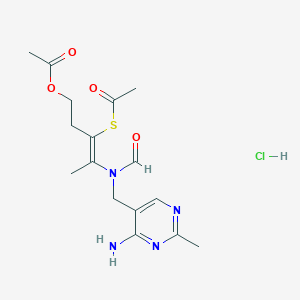

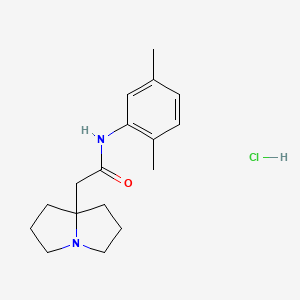
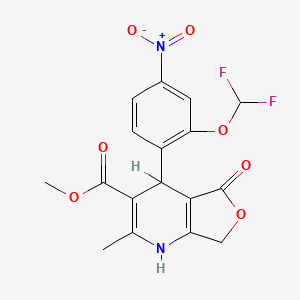

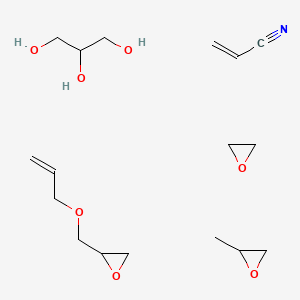

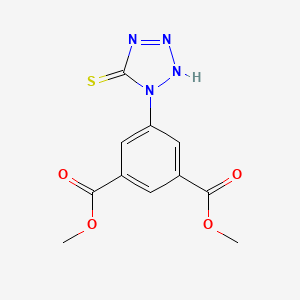

![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
